An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS No: 1171768-81-2). As a sulfonamide-containing aromatic amine, this compound holds potential for various applications in pharmaceutical research and development. A thorough understanding of its physicochemical characteristics is paramount for formulation development, analytical method design, and the prediction of its pharmacokinetic and pharmacodynamic behavior. This document delves into the structural and fundamental properties of the molecule and outlines detailed experimental protocols for their determination, providing a solid foundation for researchers in the field.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is a meticulous process, with the initial characterization of its physicochemical properties serving as a critical milestone. These properties, including solubility, pKa, and spectral characteristics, are not merely data points; they are the fundamental determinants of a compound's behavior in biological systems. For a molecule like 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, which possesses both an acidic sulfonamide group and a basic amino group, this profiling is especially crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide both the foundational data and the practical "how-to" for researchers, ensuring a robust and reproducible characterization of this compound.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic structural and identifying information.
Chemical Identity
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Chemical Name: 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride
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Molecular Weight: 252.72 g/mol [1]
Chemical Structure
The molecular structure of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is characterized by a benzene ring substituted with an amino group, an ethoxy group, and a sulfonamide group, with the hydrochloride salt formed at the amino group.
Caption: 2D structure of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, some values are based on closely related sulfonamide compounds and should be experimentally verified.
| Property | Value | Method |
| Melting Point | Data not available. Related sulfonamides exhibit a wide range of melting points, often above 150 °C. For example, 5-Amino-2-methylbenzenesulfonamide has a melting point of 163.0-172.0 °C.[3] | Capillary Melting Point |
| Solubility | Data not available. As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base. The solubility of amino acids and their derivatives is highly dependent on pH and the solvent system.[4][5][6] | Equilibrium Solubility Method |
| pKa | Data not available. Sulfonamides typically have two pKa values: one for the acidic sulfonamide proton (pKa ~8-10) and one for the basic amino group (pKa ~2-5).[7][8] | Potentiometric Titration or UV-Vis Spectrophotometry |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and quality control of pharmaceutical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an aromatic compound like 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is characterized by absorption bands corresponding to π-π* transitions of the benzene ring and n-π* transitions of the heteroatom-containing functional groups. The exact absorption maxima (λmax) are influenced by the solvent polarity.[9][10]
Expected Absorption Maxima: Based on the structure, one would anticipate strong absorption in the UV region, likely with two main bands. The primary benzene ring absorption is expected around 200-230 nm, and a secondary, less intense band at longer wavelengths (around 260-290 nm) due to the substituted chromophore. The protonation of the amino group in the hydrochloride salt may cause a slight blue shift (hypsochromic shift) compared to the free base.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is expected to show characteristic absorption bands for its various functional moieties.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3500 | N-H (Amine salt) | Stretching |
| 3200-3400 | N-H (Sulfonamide) | Stretching |
| 2850-3000 | C-H (Aliphatic) | Stretching |
| 1600-1650 | N-H | Bending |
| ~1600, ~1500 | C=C (Aromatic) | Stretching |
| 1310-1350 & 1140-1180 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |
| 1200-1275 | C-O-C (Ether) | Asymmetric Stretching |
Note: The interpretation of IR spectra for sulfonamides can be complex due to overlapping bands. A detailed analysis comparing the spectrum to a reference or using computational predictions is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3-1.5 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.0-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~5.0-6.0 | Broad Singlet | 3H | -NH₃ ⁺Cl⁻ |
| ~6.8-7.0 | Doublet | 1H | Aromatic H |
| ~7.0-7.2 | Doublet of Doublets | 1H | Aromatic H |
| ~7.2-7.4 | Doublet | 1H | Aromatic H |
| ~7.5-7.8 | Singlet | 2H | -SO₂NH₂ |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the concentration.[11][12]
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~14-16 | -O-CH₂-C H₃ |
| ~63-65 | -O-C H₂-CH₃ |
| ~110-135 | Aromatic Carbons |
| ~140-155 | Aromatic Carbons (substituted) |
Note: The assignments are predictive and should be confirmed by 2D NMR techniques such as HSQC and HMBC.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the physicochemical data, standardized and well-documented experimental protocols are essential.
Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of the compound.
Melting Point Determination (Capillary Method)
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Sample Preparation: Finely powder a small amount of the dried compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then reduce the rate to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Replicates: Perform the measurement in triplicate to ensure accuracy.
Equilibrium Solubility Determination
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO).
-
Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by using appropriate software for data analysis.
Spectroscopic Analysis Protocols
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or water).
-
Record the absorption spectrum over a range of approximately 200-400 nm using a calibrated spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
FTIR Spectroscopy:
-
Prepare the sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Assign the characteristic absorption bands to the corresponding functional groups.
-
-
NMR Spectroscopy:
-
Dissolve an accurately weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the signals to the respective protons and carbons in the molecule, potentially with the aid of 2D NMR experiments (COSY, HSQC, HMBC).
-
Conclusion and Future Directions
This guide has synthesized the available information on the physicochemical properties of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride and provided a framework for its experimental determination. While foundational data has been established, further experimental work is necessary to fully elucidate its melting point, solubility profile across various conditions, and precise pKa values. Such data will be invaluable for its potential development as a pharmaceutical agent. Future studies should also focus on its solid-state characterization (polymorphism, crystallinity) and stability under various stress conditions.
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